Tritylhydrazine hydrochloride

Description

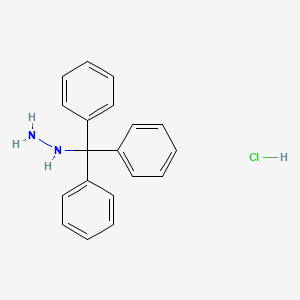

Structure

3D Structure of Parent

Properties

IUPAC Name |

tritylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULWOKRZIYMALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Tritylhydrazine Hydrochloride

Solution-Phase Synthetic Protocols

Solution-phase synthesis provides a conventional and scalable approach to tritylhydrazine (B12412) hydrochloride. The core of this methodology lies in the direct reaction of a tritylating agent with hydrazine (B178648), followed by conversion to its hydrochloride salt.

Direct Tritylation of Hydrazine and Its Derivatives

The most direct route involves the reaction of trityl chloride with hydrazine. The triphenylmethyl (trityl) group is typically introduced by reacting an alcohol or other nucleophile with trityl chloride nih.gov. This reaction proceeds via a stable trityl cation, which then reacts with the nucleophile nih.gov. In the case of hydrazine, a highly nucleophilic reagent, the reaction is expected to be facile.

Controlling the stoichiometry is crucial to favor the formation of the mono-substituted product, tritylhydrazine, over di-substituted by-products. An excess of hydrazine is generally employed to increase the statistical probability of a single tritylation event per hydrazine molecule. The optimization of the solvent system is also critical for controlling selectivity and facilitating product isolation. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used for tritylation reactions nih.gov. The choice of solvent can influence the solubility of reactants and the stability of the trityl cation intermediate. For instance, THF has been shown to be an excellent solvent for tritylation reactions, promoting high selectivity for mono-substitution in related systems nih.gov. The use of a base, such as pyridine (B92270) or diisopropylethylamine (DIEA), is often necessary to neutralize the hydrochloric acid generated during the reaction nih.gov.

| Parameter | Condition | Rationale |

| Hydrazine to Trityl Chloride Ratio | > 2:1 | Favors mono-substitution |

| Solvent | Tetrahydrofuran (THF) | Good solubility of reactants, promotes selectivity |

| Base | Diisopropylethylamine (DIEA) | Neutralizes HCl, less coordinating than pyridine |

Temperature plays a significant role in controlling the reaction kinetics and selectivity. The formation of the trityl cation from trityl chloride is the rate-determining step, and its subsequent reaction with hydrazine is typically fast. Conducting the reaction at reduced temperatures, for example, 0 °C to room temperature, can help to moderate the reaction rate and minimize the formation of di-tritylated hydrazine. While specific kinetic parameters for the direct tritylation of hydrazine are not extensively documented in readily available literature, the principles of SN1 reactions involving the bulky trityl group suggest that steric hindrance will inherently favor mono-substitution to a certain degree.

Upon completion of the reaction, the excess hydrazine and the hydrochloride salt of the base are typically removed by aqueous extraction. The tritylhydrazine product, being less polar, will remain in the organic phase. To obtain the hydrochloride salt, the organic solution containing tritylhydrazine is treated with a solution of hydrochloric acid. The resulting tritylhydrazine hydrochloride, being a salt, is generally insoluble in non-polar organic solvents and will precipitate.

Purification of the crude this compound can be achieved by recrystallization. Common solvent systems for the recrystallization of hydrazine salts include water, ethanol, or mixtures thereof nih.gov. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified hydrochloride salt crystallizes out. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Modified Synthetic Pathways and Alternative Precursors

An alternative approach to tritylhydrazine involves the use of protected hydrazine derivatives, such as tert-butyl carbazate (B1233558). This allows for a more controlled reaction with the tritylating agent. Following the tritylation of the protected hydrazine, the protecting group can be selectively removed under acidic conditions to yield the desired tritylhydrazine, which can then be converted to its hydrochloride salt. While this method involves additional steps, it can offer higher yields and purity of the mono-substituted product.

Solid-Phase Synthetic Strategies

Solid-phase synthesis offers a streamlined approach for the preparation of tritylhydrazine derivatives, particularly when used as a linker or for the subsequent synthesis of more complex molecules like peptide hydrazides mdpi.comresearchgate.net. The most common strategy involves the use of a 2-chlorotrityl chloride (2-CTC) resin researchgate.netwalshmedicalmedia.comnih.gov.

The synthesis begins with the swelling of the 2-chlorotrityl chloride resin in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF) rsc.org. A solution of hydrazine hydrate (B1144303) in the presence of a base like DIEA is then added to the swollen resin rsc.org. The nucleophilic hydrazine displaces the chloride on the trityl resin, forming a covalent bond and immobilizing the hydrazine moiety.

| Step | Reagents and Conditions | Purpose |

| Resin Swelling | 2-Chlorotrityl chloride resin, DCM or DMF | Prepares the resin for reaction |

| Hydrazine Loading | Hydrazine hydrate, DIEA, DMF, 0 °C to rt | Immobilization of hydrazine on the solid support |

| Washing | DMF, DCM, Methanol | Removal of excess reagents and by-products |

| Cleavage | Trifluoroacetic acid (TFA) in DCM (e.g., 1-2%) | Release of tritylhydrazine from the resin |

After the reaction is complete, the resin is thoroughly washed with various solvents to remove any unreacted reagents and by-products rsc.org. The tritylhydrazine remains attached to the solid support.

The final step is the cleavage of the tritylhydrazine from the resin. Due to the acid-labile nature of the trityl linker, this is typically achieved by treating the resin with a mild acidic solution, such as a low concentration of trifluoroacetic acid (TFA) in DCM nih.govnih.govnih.govsigmaaldrich.com. This process cleaves the bond between the trityl group and the hydrazine, releasing the tritylhydrazine into solution. The resin can then be filtered off, and the filtrate containing the product can be concentrated. To obtain the hydrochloride salt, the solution is then treated with hydrochloric acid. This solid-phase approach is particularly advantageous for its ease of purification, as excess reagents are simply washed away from the resin-bound product.

Functionalization of Polymer-Supported Resins with Trityl Moieties

The introduction of the trityl group onto a polymer support is the foundational step for creating a resin suitable for hydrazine loading. The trityl group's acid-labile nature makes it an effective temporary anchor. Various methods have been developed to functionalize different types of polymer resins.

One common strategy involves the use of polystyrene-based resins, such as those cross-linked with divinylbenzene. These resins can be directly lithiated using reagents like n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting lithiated polymer can then react with a benzophenone (B1666685) derivative to yield an insoluble, polymer-bound trityl alcohol researchgate.net. Subsequent treatment with reagents like thionyl chloride or acetyl chloride can convert the trityl alcohol into a trityl chloride resin, which is highly reactive towards nucleophiles like hydrazine nih.goviris-biotech.de.

Another approach involves the incorporation of trityl esters into polymethacrylates. This can be achieved either through the copolymerization of a standard monomer like methyl methacrylate (B99206) (MMA) with trityl methacrylate (TMA) or via post-polymerization modification of a pre-formed polymer like poly(methyl methacrylate) (PMMA) nih.gov. The post-polymerization route involves partial hydrolysis of the polymer's ester groups, followed by reaction with a tritylating agent nih.gov. These methods result in trityl ester pendants that can serve as initiation points for further chemical transformations nih.gov.

The choice of resin is critical and can influence the subsequent reaction efficiency. Resins like TentaGel®, which are composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core, offer different swelling properties and may require specific protocols for efficient functionalization and loading nih.govchemrxiv.org.

Hydrazine Loading Efficiency and Resin Compatibility Studies

Once the trityl-functionalized resin is prepared, the next critical step is the loading of hydrazine. Research has shown that direct loading of hydrazine onto trityl chloride resins can lead to an unstable linker that is not shelf-stable chemrxiv.org. The unprotected hydrazine-loaded resin is susceptible to hydrolysis, resulting in a significant loss of loading capacity over time. In one study, a resin stored as the free hydrazine saw its loading capacity drop to just 9.6% of its initial value after 28 days nih.govresearchgate.net.

To overcome this instability, a common strategy is to use a protected form of hydrazine, such as 9-fluorenylmethyl carbazate (Fmoc-NHNH2). The Fmoc group provides stability, allowing for the preparation of a resin that can be stored for extended periods without significant degradation nih.govchemrxiv.orgnih.gov. Studies on PEGylated trityl chloride resins, such as TentaGel® XV, have demonstrated the successful and stable loading of Fmoc-NHNH2. For instance, a TentaGel® XV trityl chloride resin was regenerated and substituted with Fmoc-NHNH2, achieving a loading capacity of 0.228 ± 0.008 mmol/g nih.govchemrxiv.org. This Fmoc-protected resin demonstrated excellent stability, retaining its full loading capacity for at least a month under various storage conditions, including frozen, refrigerated, and at room temperature, without the need for an inert atmosphere nih.govchemrxiv.org.

The compatibility of the resin with the loading and subsequent synthesis conditions is paramount. PEGylated resins like TentaGel® and ChemMatrix® are often used for the synthesis of long and hydrophobic peptides due to their superior swelling properties in common organic solvents chemrxiv.org. However, trityl chloride resins can be sensitive to moisture, and their activity may decrease over time. It is often necessary to regenerate the resin, for example by treating it with thionyl chloride, immediately before loading with hydrazine to ensure maximum efficiency nih.goviris-biotech.dechemrxiv.org.

The table below summarizes findings from a stability study of Fmoc-hydrazine loaded onto a TentaGel® XV trityl resin.

| Storage Condition | Initial Loading (mmol/g) | Final Loading after 28 Days (mmol/g) | Loading Retention (%) |

|---|---|---|---|

| Trityl Chloride Control (-10°C, N₂) | 0.228 ± 0.008 | N/A (Substituted on Day 28) | ~100% (Reference) |

| Fmoc-NHNH-Trityl (-10°C, N₂) | 0.228 ± 0.008 | 0.221 ± 0.007 | 96.9% |

| Fmoc-NHNH-Trityl (-10°C, Air) | 0.228 ± 0.008 | 0.229 ± 0.003 | 100.4% |

| Fmoc-NHNH-Trityl (3°C, Air) | 0.228 ± 0.008 | 0.227 ± 0.005 | 99.6% |

| Fmoc-NHNH-Trityl (Room Temp, Desiccator) | 0.228 ± 0.008 | 0.225 ± 0.003 | 98.7% |

| Free Hydrazine-Trityl (Control) | ~0.232 | 0.0224 ± 0.001 | 9.6% |

Data derived from studies on TentaGel® XV resins, demonstrating the high stability of the Fmoc-protected hydrazine linker compared to the unprotected form. nih.govchemrxiv.orgresearchgate.net

Orthogonal Cleavage Conditions for this compound Release

A key advantage of the trityl linker is its susceptibility to cleavage under very mild acidic conditions, which allows for the release of the synthesized molecule while keeping other protecting groups intact—a concept known as orthogonality. Trityl-based linkers are highly sensitive to acid because the cleavage mechanism proceeds through a stable trityl carbocation, which is stabilized by the three phenyl rings iris-biotech.de.

This high acid sensitivity allows for the selective cleavage of the product from the resin using dilute acid solutions. For example, cleavage can often be achieved with just 1% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with acetic acid iris-biotech.de. This is in stark contrast to other linkers, such as those on Merrifield resins, which require harsh, strongly acidic conditions like high concentrations of hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage iris-biotech.de.

The mild conditions required for cleaving the trityl linker make it compatible with a wide range of acid-sensitive side-chain protecting groups commonly used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl). It is even possible to cleave peptides from the resin while leaving these groups attached by using non-nucleophilic acidic conditions, such as 20% hexafluoroisopropanol (HFIP) iris-biotech.de. This allows for the synthesis of fully protected peptide fragments, which can be used in subsequent segment condensation strategies to build larger proteins iris-biotech.de.

The table below outlines various cleavage conditions and their compatibility with the trityl linker and other common protecting groups, illustrating the principle of orthogonality.

| Cleavage Reagent/Condition | Effect on Trityl-Hydrazine Linker | Effect on Acid-Labile Side-Chain Groups (e.g., Boc, tBu) | Orthogonality |

|---|---|---|---|

| 1% TFA in DCM | Cleavage | Stable | Yes |

| Acetic Acid | Cleavage | Stable | Yes |

| 20% Hexafluoroisopropanol (HFIP) in DCM | Cleavage | Stable | Yes |

| 5% TFA in DCM | Cleavage | Stable to Partially Labile | Partial (Linker is more labile than some protecting groups like Mtt) cytosynthesis.com |

| 95% TFA (e.g., TFA/H₂O/TIS 95:2.5:2.5) | Cleavage | Cleavage (Global Deprotection) | No (Used for final deprotection) cytosynthesis.com |

This tunable cleavage allows for precise chemical manipulations, making the tritylhydrazine linker a versatile tool in solid-phase organic synthesis.

Chemical Reactivity and Mechanistic Investigations of Tritylhydrazine Hydrochloride

Role as a Masked Hydrazine (B178648) Synthon in Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Tritylhydrazine (B12412) serves as a practical and effective "masked hydrazine synthon." The trityl group temporarily deactivates one of the nucleophilic nitrogen atoms, allowing the other to engage in selective chemical transformations. Once the desired modifications are complete, the trityl group can be removed to unveil the free hydrazine functionality for further reactions.

This strategy is extensively employed in solid-phase peptide synthesis for the preparation of peptide hydrazides. researchgate.netresearchgate.netru.nl The tritylhydrazine moiety can be anchored to a resin, allowing for the sequential assembly of a peptide chain. At the end of the synthesis, cleavage from the resin and deprotection of the trityl group yields the C-terminal peptide hydrazide. These peptide hydrazides are crucial intermediates for segment condensation via the azide method, a key strategy for the chemical synthesis of larger peptides and proteins. ru.nl

Deprotection Strategies of the Trityl Group

The trityl group is a key example of an acid-labile protecting group, a feature that underpins its widespread use. total-synthesis.com Its removal is typically accomplished under mild acidic conditions, which leave many other functional groups and protecting groups (such as Fmoc or Boc in peptide synthesis) intact. The mechanism of deprotection involves the protonation of the ether or amine linkage, followed by the departure of the stable triphenylmethyl (trityl) cation. total-synthesis.com The high stability of this carbocation, due to the extensive resonance delocalization over the three phenyl rings, is the driving force for the cleavage reaction.

Common reagents used for the deprotection of the trityl group include dilute solutions of trifluoroacetic acid (TFA), formic acid, or aqueous acetic acid. nih.govtotal-synthesis.comcommonorganicchemistry.com The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. Following the cleavage, the resulting triphenylcarbinol byproduct is typically insoluble in aqueous media and can be easily removed by filtration or extraction with a nonpolar organic solvent. nih.govtotal-synthesis.com

Table 3: Common Deprotection Conditions for the Trityl Group

| Reagent | Conditions | Byproduct | Reference |

|---|---|---|---|

| 80% Acetic Acid | Room temperature, 30 min | Triphenylcarbinol | nih.gov |

| Formic Acid (97+%) | Cold, 3 min | Triphenylcarbinol | total-synthesis.com |

Acid-Catalyzed Cleavage Mechanisms

The trityl group is well-known for its lability under acidic conditions, a characteristic that is central to its application as a protecting group in organic synthesis, particularly in peptide chemistry. The cleavage of the C-N bond in tritylhydrazine hydrochloride is typically achieved by treatment with a protic acid, such as trifluoroacetic acid (TFA).

The mechanism of acid-catalyzed cleavage proceeds through the formation of a stable trityl cation (tritylium ion). The reaction is initiated by the protonation of one of the nitrogen atoms of the hydrazine moiety. This protonation enhances the leaving group ability of the hydrazine. Subsequently, the C-N bond cleaves, releasing the free hydrazine and the highly resonance-stabilized triphenylmethyl cation. The stability of this carbocation is a key driving force for the reaction.

During the synthesis of peptides, incomplete cleavage of the trityl group from asparagine residues has been observed, particularly when in proximity to a reduced peptide bond. This has been attributed to the preferential protonation of a nearby secondary amine, which can hinder the complete removal of the trityl group. While not directly studying tritylhydrazine, this highlights the influence of neighboring functional groups on the efficiency of trityl group cleavage nih.gov. In such cases, extended deprotection times or the use of alternative, more labile protecting groups may be necessary to achieve complete deprotection nih.gov.

The general conditions for the acid-catalyzed cleavage of trityl groups are presented in the table below.

| Reagent | Conditions | Comments |

| Trifluoroacetic acid (TFA) | Typically used in a solution with scavengers (e.g., water, triisopropylsilane) | High efficiency in cleaving the trityl group. |

| Acetic Acid | Can be used for more sensitive substrates | Slower reaction rates compared to TFA. |

| Hydrochloric Acid (HCl) | Used in various solvents | Effective, but can be more corrosive. |

This table provides a general overview of acidic conditions for trityl group cleavage and is not specific to this compound due to a lack of available data.

Reductive Deprotection Methodologies

While acid-catalyzed cleavage is the most common method for removing the trityl group, reductive deprotection offers an alternative strategy. This approach is particularly useful when the substrate contains other acid-sensitive functional groups. For N-tritylamines, reductive detritylation can be achieved using reagents like lithium powder in the presence of a catalytic amount of naphthalene organic-chemistry.org. This method has been shown to be selective, leaving other protecting groups like allyl or benzyl groups intact organic-chemistry.org.

Another common reducing agent, sodium borohydride (NaBH₄), is typically used for the reduction of carbonyl compounds and is generally not effective for the cleavage of the C-N bond in trityl-protected amines under standard conditions. However, specific reagent combinations, such as cyanuric chloride and sodium borohydride, have been employed for the reductive opening of benzylidene acetals, demonstrating that the reactivity of sodium borohydride can be modulated researchgate.net.

| Reagent | Conditions | Potential Outcome for Tritylhydrazine |

| Lithium naphthalenide | Anhydrous THF | Likely effective for C-N bond cleavage. |

| Sodium in liquid ammonia | -33 °C | A powerful reducing system that could cleave the trityl group. |

| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Varies | Generally less effective for trityl group removal from amines. |

This table is based on general knowledge of trityl group deprotection and does not represent specific experimental results for this compound.

Compatibility with Orthogonal Protecting Group Chemistries

In complex organic syntheses, particularly in solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. The two most common strategies in Fmoc-SPPS are the use of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group for Nα-amino protection and acid-labile groups for side-chain protection.

The trityl group, being acid-labile, fits well into the Fmoc/tBu (tert-butyl) strategy. The Fmoc group is removed by a base (commonly piperidine), while the trityl and other acid-labile side-chain protecting groups are removed at the end of the synthesis with a strong acid like TFA iris-biotech.dechempep.com.

Conversely, in Boc (tert-butyloxycarbonyl) chemistry, both the Nα-Boc group and many side-chain protecting groups are removed by acid. This strategy is not truly orthogonal but relies on differential acid lability iris-biotech.de. The trityl group's high acid sensitivity can make its selective removal in the presence of a Boc group challenging.

A key consideration is the stability of the protecting groups to the various reagents used during synthesis. For instance, hydrazine is used for the removal of certain protecting groups like Dde and ivDde. It is important to note that hydrazine can also cleave the Fmoc group, necessitating the protection of the N-terminus with a Boc group before hydrazine treatment sigmaaldrich.com.

The compatibility of the tritylhydrazine moiety as a protecting group with common SPPS protecting groups is summarized below.

| Protecting Group | Deprotection Condition | Compatibility with Trityl Group |

| Fmoc | 20% Piperidine in DMF | Compatible |

| Boc | Strong Acid (e.g., TFA) | Not orthogonal; both are acid-labile. |

| tBu | Strong Acid (e.g., TFA) | Cleaved under the same conditions. |

| Cbz | Catalytic Hydrogenolysis | Orthogonal |

This table outlines the general compatibility of the trityl group with other common protecting groups in peptide synthesis.

Electronic and Steric Effects Influencing Reaction Selectivity and Yield

The reactivity of this compound is significantly influenced by both electronic and steric effects originating from the bulky triphenylmethyl group.

Steric Effects: The three phenyl rings of the trityl group create substantial steric hindrance around the nitrogen atom to which it is attached. This steric bulk can hinder the approach of nucleophiles and other reagents, thereby influencing reaction rates and selectivity. For example, in reactions where the hydrazine moiety is intended to act as a nucleophile, the trityl group can significantly decrease its reactivity. This steric hindrance can be advantageous in certain applications where selective reaction at the less hindered nitrogen atom of the hydrazine is desired.

Applications of Tritylhydrazine Hydrochloride in Diverse Chemical Synthesis Domains

Advanced Peptide and Oligonucleotide Chemistry

In the realm of bioorganic chemistry, tritylhydrazine (B12412) hydrochloride and its derivatives have become instrumental in the synthesis and modification of peptides and oligonucleotides. The strategic use of the trityl-protected hydrazine (B178648) functionality enables the construction of unique molecular architectures with applications in proteomics, diagnostics, and therapeutics.

Integration into Solid-Phase Peptide Synthesis for Hydrazide Formation

Tritylhydrazine hydrochloride is a key reagent for the preparation of trityl-hydrazine resins, which are utilized in solid-phase peptide synthesis (SPPS) to produce C-terminal peptide hydrazides. The synthesis of peptide hydrazides is a critical step for the subsequent generation of peptide thioesters, which are essential for native chemical ligation.

The process typically begins with the reaction of a 2-chlorotrityl chloride resin with hydrazine, followed by the protection of the terminal amino group, often with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This creates a stable, pre-loaded resin that can be used in automated peptide synthesizers. The use of an Fmoc-protected hydrazine linker on a trityl resin offers enhanced stability during storage and synthesis compared to a free hydrazine resin nih.govoup.com. This approach circumvents the need for the in-situ formation of the hydrazine resin, which can be less reliable.

During SPPS, amino acids are sequentially coupled to the N-terminus of the growing peptide chain. Upon completion of the synthesis, the peptide hydrazide is cleaved from the resin. The trityl linker allows for mild cleavage conditions, typically using a dilute solution of trifluoroacetic acid (TFA), which preserves acid-labile protecting groups on the side chains of the amino acids.

| Resin Type | Linker | Key Advantage | Cleavage Condition | Ref. |

| 2-Chlorotrityl hydrazine resin | Trityl-hydrazine | Mild cleavage conditions | Dilute TFA | nih.gov |

| Fmoc-NHNH-Trityl resin | Fmoc-protected trityl-hydrazine | Enhanced stability and shelf-life | Piperidine (Fmoc removal) followed by dilute TFA (cleavage) | nih.govoup.com |

Facilitation of Native Chemical Ligation and Protein Synthesis

Peptide hydrazides, synthesized using tritylhydrazine-functionalized resins, are stable intermediates that serve as precursors to peptide thioesters, which are crucial for native chemical ligation (NCL). NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue.

The peptide hydrazide can be converted to a reactive acyl azide or a peptide thioester. The conversion to a thioester can be achieved under mild conditions, for instance, through reaction with a thiol in the presence of an oxidizing agent. This in-situ generation of the thioester from a stable hydrazide precursor is a significant advantage, as peptide thioesters can be difficult to synthesize and purify directly. The stability of the peptide hydrazide makes it a reliable "thioester synthon" researchgate.net. This hydrazide-based NCL strategy has been successfully applied to the total synthesis of various proteins researchgate.net.

| Feature | Advantage in NCL |

| Stability of Peptide Hydrazide | Allows for purification and handling before conversion to the reactive thioester researchgate.net. |

| In-situ Thioester Formation | Avoids the challenges associated with the direct synthesis and purification of peptide thioesters. |

| Compatibility with SPPS | Enables the efficient production of peptide fragments required for ligation nih.gov. |

Modification of Oligonucleotides for Bioconjugation Purposes

This compound is also employed in the synthesis of modified oligonucleotides for bioconjugation. By converting this compound into a phosphoramidite (B1245037) building block, a hydrazide functional group can be introduced at any desired position within an oligonucleotide sequence during automated solid-phase synthesis.

This hydrazide moiety serves as a versatile chemical handle for the post-synthetic conjugation of various molecules, such as peptides, antibodies, or fluorescent dyes. The reaction of the hydrazide-modified oligonucleotide with an aldehyde- or ketone-containing molecule results in the formation of a stable hydrazone linkage. This method is highly specific and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.

For example, a hydrazide-modified oligonucleotide can be conjugated to a peptide aldehyde to create an oligonucleotide-peptide conjugate. Such conjugates are valuable tools in molecular biology and drug delivery. Furthermore, the hydrazide groups can be used to immobilize oligonucleotides onto surfaces for applications in DNA microarrays and biosensors.

Construction of Complex Heterocyclic Systems

The hydrazine functionality is a key building block for the synthesis of a wide variety of nitrogen-containing heterocycles. This compound, as a protected form of hydrazine, can be used in reactions where a single hydrazine nitrogen needs to react, with the other being sterically hindered by the trityl group.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most common method for synthesizing pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Hydrazine hydrochloride is frequently used in these reactions. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The use of substituted hydrazines, such as phenylhydrazine hydrochloride, allows for the synthesis of N-substituted pyrazoles. While direct use of this compound in this context is less common due to the steric bulk of the trityl group, the principles of the reaction are the same. After the pyrazole ring is formed, the trityl group could be removed to yield an N-unsubstituted pyrazole if desired. The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the regioselectivity of the reaction when unsymmetrical 1,3-dicarbonyl compounds are used.

| Reactants | Product |

| 1,3-Diketone + Hydrazine Hydrochloride | Polysubstituted Pyrazole |

| β-Ketoester + Hydrazine Hydrochloride | Pyrazolone |

| α,β-Unsaturated Ketone + Hydrazine Hydrochloride | Pyrazoline (can be oxidized to a pyrazole) |

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the hydrazine group extends to the synthesis of other nitrogen-containing heterocycles beyond pyrazoles. Although specific examples detailing the use of this compound are not abundant in the literature for some of these systems, the use of hydrazine hydrochloride and hydrazine hydrate (B1144303) is well-established, indicating the potential for its application.

Pyridazines : These six-membered heterocycles containing two adjacent nitrogen atoms can be synthesized by the reaction of 1,4-dicarbonyl compounds with hydrazine. The reaction involves a double condensation to form the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. Substituted hydrazines are used to introduce substituents on the nitrogen atoms. For instance, acyl-substituted pyridazines can react with p-bromophenyl hydrazine hydrochloride to form hydrazones, which can then undergo intramolecular cyclization nih.gov.

Triazines : 1,2,4-Triazine derivatives can be synthesized from α,β-dicarbonyl compounds and amidrazones (which can be derived from hydrazines). The more common 1,3,5-triazines are typically formed by the trimerization of nitriles or from the reaction of amidines with phosgene. However, hydrazine derivatives can be used in the synthesis of fused triazine systems. For example, a hydrazinylpyridazine can react with various reagents to form pyridazinotriazine derivatives nih.gov.

Tetrazines : 1,2,4,5-Tetrazines are important compounds in bioorthogonal chemistry. Their synthesis often involves the reaction of nitriles with hydrazine in the presence of a catalyst, followed by oxidation. Solid-phase synthesis methods have been developed for the efficient production of s-tetrazines, sometimes using hydrazine hydrate in the initial steps researchgate.net.

Strategies in Combinatorial Chemistry and Chemical Library Generation

Preparation of Diverse Hydrazone Libraries on Solid Support

A key application of this compound in combinatorial chemistry is its use as a linker or scaffold for the solid-phase synthesis of hydrazone libraries. The tritylhydrazine moiety can be attached to a solid support, such as a resin, to create a stable anchor point for the subsequent assembly of a diverse range of molecules.

The general strategy involves the initial immobilization of tritylhydrazine onto a solid support. This is often achieved by reacting trityl chloride-functionalized resin with hydrazine. The resulting polymer-bound tritylhydrazine can then be reacted with a variety of aldehydes or ketones to form a library of polymer-supported hydrazones. The diversity of the library is generated by employing a wide array of carbonyl-containing building blocks in this step.

One of the significant advantages of using a trityl-based linker is the mild cleavage conditions required to release the synthesized compounds from the solid support. Treatment with a dilute acid, such as trifluoroacetic acid (TFA), efficiently cleaves the trityl-nitrogen bond, releasing the desired hydrazone products into solution while leaving other acid-sensitive protecting groups intact if orthogonal protection strategies are employed. This allows for the generation of a library of compounds with high purity.

The solid-phase synthesis of peptoid-hydrazone libraries represents a practical application of this strategy. Peptoids, or N-substituted glycines, are a class of peptide mimics that have shown promise in drug discovery. Libraries of peptoid hydrazones can be constructed by reacting a series of aldehydes with a completed peptide bearing an unsubstituted hydrazide, which can be derived from a tritylhydrazine linker on a solid support nih.gov. This approach allows for the rapid generation of a large number of structural variations for screening against biological targets.

Parallel Synthesis Approaches for Chemical Discovery

Parallel synthesis is a powerful technique within combinatorial chemistry that enables the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, typically in a microplate format. This compound can be effectively integrated into parallel synthesis workflows to accelerate the discovery of new chemical entities.

In a parallel synthesis format, different aldehydes or ketones can be added to individual wells of a microplate, each containing the tritylhydrazine-functionalized resin. This allows for the creation of a spatially addressed library of hydrazones, where the identity of each compound is known by its location in the plate. This method significantly increases the throughput of compound synthesis compared to traditional sequential methods.

The use of automated liquid handling systems can further enhance the efficiency of parallel synthesis using tritylhydrazine-based linkers. These systems can accurately dispense the various building blocks and reagents, minimizing manual labor and improving the reproducibility of the synthesis. Following the synthesis, the cleavage of the compounds from the solid support can also be performed in a parallel fashion, yielding a library of purified compounds ready for biological screening.

The principles of parallel synthesis have been successfully applied to the optimization of lead compounds in drug discovery. While not directly citing this compound, the methodologies described for the parallel synthesis of focused libraries of triazines and thiazoles highlight the potential for applying similar strategies with tritylhydrazine-based scaffolds to generate diverse libraries for hit confirmation and lead optimization chimia.ch.

Utility as a Versatile Intermediate in Multi-Step Organic Syntheses

Beyond its applications in combinatorial chemistry, this compound is a valuable and versatile intermediate in multi-step organic syntheses. The presence of the acid-labile trityl protecting group on one of the nitrogen atoms of the hydrazine moiety allows for selective reactions and manipulations at the unprotected nitrogen, making it a useful building block for the synthesis of more complex molecules.

The trityl group serves as a temporary protecting group for the hydrazine functionality, preventing undesired side reactions during the course of a synthesis. total-synthesis.comwikipedia.orgtcichemicals.com Its facile removal under mild acidic conditions ensures that the hydrazine group can be unmasked at a desired stage of the synthesis without affecting other sensitive functional groups that may be present in the molecule. total-synthesis.com

A significant application of this compound is in the synthesis of peptide hydrazides. nih.govresearchgate.netgfpp.fr These compounds are important precursors for the synthesis of larger peptides and proteins via native chemical ligation, a powerful technique for joining unprotected peptide fragments. In this context, a protected amino acid is coupled to the free amino group of tritylhydrazine, and subsequent peptide chain elongation is carried out. The final deprotection of the trityl group yields the desired peptide hydrazide. The use of polymer-bound tritylhydrazines has been shown to be effective for the solid-phase synthesis of partially protected peptide hydrazides. researchgate.netresearchgate.net

Furthermore, this compound is utilized in the synthesis of modified oligonucleotides. For instance, it can be used to introduce hydrazide functionalities into oligonucleotides, which can then be used for conjugation with other molecules, such as peptides, or for immobilization onto surfaces like chip arrays. nih.gov

The hydrazine moiety is also a key component in the synthesis of various heterocyclic compounds. While direct examples involving this compound in the synthesis of a broad range of heterocycles were not prominently found in the provided search results, the general reactivity of hydrazines suggests its potential as a precursor for the synthesis of pyridines, pyrazoles, and other nitrogen-containing ring systems. For example, arylhydrazononitriles, which can be conceptually derived from hydrazines, are known to be versatile building blocks in heterocyclic synthesis. nih.gov

Emerging Applications in Bioconjugation and Chemical Biology Tool Development

The unique reactivity of the hydrazine functionality, made accessible through the use of this compound, has led to its increasing application in the fields of bioconjugation and the development of chemical biology tools. These tools are essential for probing and understanding complex biological processes at the molecular level.

Bioconjugation, the covalent linking of two biomolecules, is a powerful strategy for creating novel molecules with combined properties. This compound can be used to introduce a hydrazide group into one biomolecule, which can then be selectively reacted with an aldehyde or ketone on another biomolecule to form a stable hydrazone linkage. This "bioorthogonal" reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules such as proteins and nucleic acids.

An example of this application is the conjugation of hydrazide-modified oligonucleotides to peptides. nih.gov This approach allows for the creation of peptide-oligonucleotide conjugates, which are being explored for various therapeutic and diagnostic applications, including improved cellular uptake of therapeutic oligonucleotides. nih.govmdpi.com The ability to attach multiple hydrazide groups to an oligonucleotide can enhance the efficiency of its immobilization on surfaces for applications such as DNA microarrays. nih.gov

In the realm of chemical biology, hydrazines are emerging as versatile chemical probes and drug-discovery tools. biorxiv.orgresearchgate.net The electron-rich nature of the hydrazine moiety allows it to react with a variety of biological targets, including enzymes that utilize electron-poor cofactors. This reactivity can be harnessed to develop activity-based probes that covalently label specific classes of enzymes, enabling their identification and functional characterization within complex biological systems.

Advanced Analytical Methodologies for the Research Characterization of Tritylhydrazine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise molecular structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For Tritylhydrazine (B12412) hydrochloride, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The fifteen protons of the three phenyl rings of the trityl group are magnetically equivalent under rapid rotation and typically appear as a complex multiplet in the aromatic region of the spectrum. The protons on the hydrazine (B178648) moiety are expected to be deshielded due to the positive charge and will appear further downfield. Their signals may be broad and can exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of Tritylhydrazine hydrochloride would be expected to show four signals for the trityl group's phenyl rings (ipso, ortho, meta, and para carbons) and one signal for the central quaternary carbon, which is characteristically shifted downfield.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. A COSY spectrum would show correlations between adjacent protons within the phenyl rings, while an HSQC spectrum would link each proton signal to its directly attached carbon signal, confirming the C-H framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is representative and predicted based on the analysis of similar structures. The exact chemical shifts can vary based on solvent and concentration.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl Protons | ¹H | 7.20 - 7.50 (m) | The 15 protons on the three phenyl rings. |

| Hydrazine Protons | ¹H | 8.5 - 10.5 (br s) | Broad singlet for -NH-NH₃⁺ protons; position is concentration and solvent dependent. |

| Quaternary Carbon | ¹³C | 75 - 85 | Central carbon atom bonded to the three phenyl rings and the nitrogen atom. |

| Phenyl Carbons (ipso) | ¹³C | 140 - 145 | Carbons of the phenyl rings directly bonded to the central quaternary carbon. |

| Phenyl Carbons (ortho, meta, para) | ¹³C | 125 - 130 | Aromatic carbons of the trityl group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include strong, sharp peaks in the 3100-3000 cm⁻¹ region, indicative of C-H stretching in the aromatic rings. The stretching vibrations of the N-H bonds in the hydrazinium (B103819) ion (-NH-NH₃⁺) are expected to appear as broad bands in the 3200-2600 cm⁻¹ region. Aromatic C=C bond stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Hydrazinium ion (-NH₃⁺) | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretching | Phenyl Rings | 3100 - 3000 | Medium, Sharp |

| Aromatic C=C Stretching | Phenyl Rings | 1600, 1495, 1450 | Medium to Strong |

| C-N Stretching | C-N Bond | 1250 - 1180 | Medium |

| C-H Bending (out-of-plane) | Monosubstituted Phenyl | 760 - 720 and 710 - 690 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.gov This technique is critical for confirming the identity of this compound.

The analysis would yield the exact mass of the tritylhydrazinium cation ([C₁₉H₁₉N₂]⁺). The experimentally measured mass can be compared to the theoretically calculated mass, with a deviation of less than 5 ppm providing high confidence in the assigned molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. The most prominent fragmentation pathway for the tritylhydrazinium cation is the cleavage of the C-N bond to form the highly stable triphenylmethyl (trityl) cation ([C(C₆H₅)₃]⁺) at m/z 243.1174. This fragment would be expected to be the base peak in the mass spectrum due to its exceptional stability.

Table 3: HRMS Data for the Tritylhydrazinium Cation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Primary Fragment Ion | Fragment Formula | Fragment Exact Mass (m/z) |

| [M]⁺ | [C₁₉H₁₉N₂]⁺ | 275.1543 | Trityl Cation | [C₁₉H₁₅]⁺ | 243.1174 |

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₉H₁₉ClN₂), this analysis provides a direct verification of its elemental composition and serves as a crucial check for purity. The experimentally determined percentages of C, H, N, and Cl are compared against the theoretically calculated values. A close correlation (typically within ±0.4%) between the found and calculated values confirms the empirical formula and indicates a high degree of sample purity.

Table 4: Elemental Composition of this compound (C₁₉H₁₉ClN₂)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 73.42 |

| Hydrogen | H | 1.008 | 6.16 |

| Chlorine | Cl | 35.453 | 11.41 |

| Nitrogen | N | 14.007 | 9.01 |

| Total | 100.00 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for quantifying its concentration in the presence of impurities or other components.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile compounds like this compound. jddtonline.info The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A reversed-phase HPLC method is typically suitable for this compound. jddtonline.info The separation would likely be performed on a C18 (octadecylsilyl) column, which is a nonpolar stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. By running a gradient (i.e., changing the solvent composition over time), components with different polarities can be effectively separated.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the trityl group exhibit strong UV absorbance. Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, the peak area is compared to that of a calibration curve constructed from certified reference standards.

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For a compound like this compound, UPLC is an ideal technique for purity assessment and the quantification of related substances.

The primary advantage of UPLC is its ability to separate the main compound from closely related impurities that might co-elute in a standard HPLC system. This is crucial for identifying by-products from the synthesis, such as unreacted starting materials or degradation products. The increased speed of UPLC also allows for higher sample throughput during research and development.

A typical UPLC method for this compound would involve a reversed-phase separation on a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a wide range of polarities. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, or a mass spectrometer (MS) for highly sensitive and specific detection. nih.govmdpi.comnih.gov

Representative UPLC Method Parameters:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Detection | PDA at 220 nm or ESI-MS |

| Injection Volume | 1 µL |

Table 1: Representative UPLC Retention Data

This table presents hypothetical data for illustrative purposes, demonstrating the expected separation of this compound from potential impurities.

| Compound | Expected Retention Time (min) |

| Triphenylmethanol | 3.8 |

| Tritylhydrazine | 2.5 |

| Trityl chloride | 4.2 |

Gas Chromatography (GC) for Volatile By-products or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. omicsonline.orgyoutube.com While this compound itself is a non-volatile salt and not directly amenable to GC analysis, the technique is invaluable for detecting volatile organic impurities that may be present from the manufacturing process. ijpsonline.comispub.comthermofisher.com These can include residual solvents used during synthesis and purification.

To ensure patient safety and product quality, regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical substances. ispub.com Headspace GC is the preferred method for this analysis, where the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This technique effectively separates the volatile solvents from the non-volatile drug substance.

While direct analysis of this compound by GC is not feasible, derivatization could theoretically be employed. researchgate.netsielc.com This process would involve a chemical reaction to convert the non-volatile compound into a more volatile derivative. For hydrazines, this could involve acylation or silylation. However, for routine analysis, UPLC is the more direct and common approach for the main compound.

Typical GC Method Parameters for Residual Solvents:

| Parameter | Condition |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium |

| Injector | Headspace Sampler |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | 40°C (10 min) to 240°C at 10°C/min |

Table 2: Representative GC Retention Times for Common Solvents

This table shows typical retention times for common solvents that could be present as volatile impurities.

| Solvent | Retention Time (min) |

| Methanol | 4.5 |

| Acetone | 5.8 |

| Dichloromethane (B109758) | 6.2 |

| Toluene | 10.5 |

X-Ray Crystallography for Solid-State Structural Confirmation (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. cambridge.orgcambridge.orgnih.gov If single crystals of this compound of suitable quality can be grown, this technique can provide an unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the bulky trityl group.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. For this compound, this analysis would confirm the connectivity of the trityl group to the hydrazine nitrogen and detail the ionic interaction between the protonated hydrazine moiety and the chloride anion. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. scielo.org.za

While a specific crystal structure for this compound is not widely available in open literature, analysis of related structures, such as other hydrazine salts and trityl-containing compounds, provides insight into what might be expected. cambridge.orgnih.govresearchgate.net The trityl group is known for its propeller-like conformation, and the hydrazinium ion would be expected to form hydrogen bonds with the chloride ion and potentially with neighboring molecules.

Table 3: Crystallographic Data Parameters (Hypothetical)

This table outlines the parameters that would be determined from an X-ray crystallography study. The values are placeholders as no published structure is currently available.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

Theoretical and Computational Investigations on Tritylhydrazine Hydrochloride

Quantum Mechanical Calculations (e.g., Density Functional Theory, ab initio)

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide a deep understanding of tritylhydrazine (B12412) hydrochloride at the atomic level.

By solving approximations of the Schrödinger equation, QM methods can predict a variety of electronic properties. For tritylhydrazine hydrochloride, these calculations could elucidate key characteristics that govern its chemical behavior.

Electronic Properties: Calculations could determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: From the electronic properties, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These descriptors would help in predicting how this compound is likely to react with other chemical species, for instance, by identifying the most probable sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound Calculated using DFT

| Property | Hypothetical Value/Description | Significance |

| HOMO Energy | e.g., -6.5 eV | Indicates the ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | e.g., -1.2 eV | Indicates the ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | e.g., 5.3 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | e.g., 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Charge distribution across each atom (e.g., N, C, H, Cl) | Identifies localized positive and negative charges, suggesting sites for electrostatic interactions. |

| Fukui Function (f+) | Map of where an electron is most likely to be accepted. | Predicts the most likely sites for nucleophilic attack on the molecule. |

| Fukui Function (f-) | Map of where an electron is most likely to be removed. | Predicts the most likely sites for electrophilic attack on the molecule. |

A significant application of QM calculations is the elucidation of reaction pathways. For this compound, this could involve modeling its synthesis or its reactions with other molecules. A patent document describes the synthesis of N-Triphenylmethyl-6-hydroxycapronic acid hydrazide from this compound and ε-caprolactone. google.com

Reaction Coordinate Scanning: By systematically changing the geometry along a presumed reaction pathway, the energy profile of a reaction can be mapped out.

Transition State (TS) Searching: More sophisticated algorithms can locate the exact geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of the TS is critical for determining the activation energy and, consequently, the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, IRC calculations can confirm that it correctly connects the reactants and products, providing a detailed picture of the reaction mechanism.

Table 2: Potential Insights from Modeling a Hypothetical Reaction of this compound

| Computational Task | Information Gained |

| Geometry Optimization of Reactants/Products | Provides the lowest energy structures and their thermodynamic properties (enthalpy, Gibbs free energy). |

| Transition State Search | Identifies the structure and energy of the transition state. |

| Frequency Calculation | Confirms stationary points as minima (reactants/products) or first-order saddle points (TS). |

| Intrinsic Reaction Coordinate (IRC) | Maps the minimum energy path connecting reactants, TS, and products. |

| Calculation of Activation Energy (ΔG‡) | Determines the kinetic barrier of the reaction, allowing for rate prediction. |

| Calculation of Reaction Energy (ΔG_rxn) | Determines the thermodynamic favorability of the reaction (exergonic vs. endergonic). |

Molecular Dynamics Simulations for Conformational Analysis (if relevant)

The trityl group, with its three phenyl rings, can adopt various conformations due to rotation around single bonds. Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, would be highly relevant for studying the conformational landscape of this compound.

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. This is crucial as the conformation can significantly impact the molecule's reactivity and its interactions with other molecules.

Solvent Effects: These simulations can be performed in a simulated solvent environment, providing a more realistic picture of the molecule's behavior in solution.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable for derivatives)

While QSAR is typically used in drug discovery, the principles can be applied to any series of related compounds to correlate their structural features with a specific activity or property. If a series of tritylhydrazine derivatives were synthesized and tested for a particular chemical property (e.g., reaction rate in a specific transformation), QSAR could be a valuable tool.

Descriptor Calculation: For each derivative, a large number of molecular descriptors (e.g., steric, electronic, topological) would be calculated.

Model Building: Statistical methods would then be used to build a mathematical model that correlates a subset of these descriptors with the observed activity.

Predictive Modeling: Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding future synthetic efforts.

Computational Design of Novel Reactions and Synthetic Pathways

Advanced computational methods can be used to design new reactions and synthetic routes. For a molecule like this compound, this could involve:

Retrosynthetic Analysis Tools: Computational tools could suggest novel disconnection strategies for the tritylhydrazine backbone, potentially leading to more efficient or greener synthetic routes.

Reaction Prediction Software: Based on known chemical transformations and mechanistic principles, software could predict the likely products of this compound with a variety of reactants, potentially uncovering novel and useful reactions.

Future Research Directions and Innovations Pertaining to Tritylhydrazine Hydrochloride

Development of Sustainable and Green Chemistry Approaches in Its Synthesis and Application

Future research will likely prioritize the development of more environmentally benign methods for the synthesis and use of tritylhydrazine (B12412) hydrochloride. This aligns with the broader push within the chemical industry to adopt greener practices. Key areas of focus will include the use of safer solvents, solvent-free reaction conditions, and the utilization of renewable resources.

One promising approach is the adoption of solventless reactions for the protection of hydrazine (B178648). For instance, the Boc-protection of hydrazines has been successfully achieved by stirring the substrate in molten di-tert-butyl dicarbonate (B1257347) without any solvent, a method that could be adapted for the tritylation of hydrazine. semanticscholar.org This not only reduces volatile organic compound (VOC) emissions but can also simplify product purification.

Furthermore, the principles of green chemistry advocate for the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts. mdpi.com Research into organocatalytic methods for the synthesis of tritylhydrazine and its derivatives could lead to more sustainable processes. Additionally, the exploration of bio-based catalysts and renewable feedstocks represents a frontier in the sustainable synthesis of nitrogen-containing compounds. rsc.orgmdpi.com

The development of sustainable synthetic routes that avoid hazardous reagents, such as isocyanates, and that are performed in a solvent-free, equimolar manner are also highly desirable. rsc.org Such approaches would significantly reduce the environmental footprint associated with the production of tritylhydrazine hydrochloride.

Exploration of Catalytic Methods for Trityl Group Installation and Removal

The trityl group is a widely used protecting group in organic synthesis due to its steric bulk and its lability under acidic conditions. However, the reliance on stoichiometric amounts of acid for its removal generates significant waste. Future research is expected to focus on the development of catalytic methods for both the installation and removal of the trityl group on hydrazine, enhancing the atom economy and sustainability of processes involving this compound.

Catalytic approaches for N-N bond formation and the synthesis of protected hydrazines are already being explored, utilizing metals like palladium and copper. organic-chemistry.orgorganic-chemistry.org These methods could be adapted for the specific synthesis of tritylhydrazine. For instance, palladium-catalyzed reductions with hydrazine have been documented, and similar catalytic systems could be investigated for the controlled tritylation of hydrazine. sciencemadness.org

Moreover, photocatalysis offers a green and efficient alternative for chemical transformations. The use of photocatalysts for the decomposition of hydrazine suggests that light-mediated methods could be developed for the selective cleavage of the trityl group under mild conditions. mdpi.com Heterogeneous catalysis also presents an opportunity for the development of recyclable catalysts for both the synthesis of hydrazine derivatives and the deprotection of the trityl group, further contributing to the sustainability of these processes. nih.govgre.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical compounds. Future research on this compound will likely leverage these technologies to develop more robust and reproducible synthetic methods.

Flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. tcichemicals.com The synthesis of hydrazine derivatives has already been demonstrated using continuous flow technology, highlighting its potential for the production of tritylhydrazine. rsc.orgmdpi.com The smaller reaction volumes in flow reactors also enhance safety, particularly when dealing with energetic compounds like hydrazine. tcichemicals.com

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions for the synthesis of tritylhydrazine and its derivatives. sigmaaldrich.com These platforms enable high-throughput screening of catalysts, solvents, and other reaction parameters, significantly reducing the time required for process development. rsc.orgbiotage.com The combination of flow chemistry and automation could lead to the development of on-demand synthesis of this compound with high purity and consistency.

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Larger reaction volumes, potential for thermal runaway. | Smaller reaction volumes, better heat transfer, reduced risk. | tcichemicals.com |

| Scalability | Can be challenging, often requires re-optimization. | More straightforward by extending reaction time or using parallel reactors. | mdpi.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. | tcichemicals.com |

| Reproducibility | Can be variable between batches. | Generally higher due to consistent reaction conditions. | tcichemicals.com |

Discovery of Novel Reactivity Patterns and Transformation Pathways

A deeper understanding of the reactivity of this compound could unlock new synthetic applications. Future research will likely focus on exploring novel transformation pathways and reactivity patterns of this compound.

The electrochemical properties of protected hydrazines are an area ripe for investigation. Studies on the oxidation potentials of these compounds could lead to the development of novel electrochemical transformations. researchgate.net The unique electronic environment of the nitrogen atoms in tritylhydrazine, influenced by the bulky trityl group, may lead to unexpected reactivity.

Furthermore, the hydrazine moiety is known to be a reactive functional group that can participate in a variety of reactions. For example, hydrazine-derived compounds have been investigated as inhibitors of certain enzymes, suggesting that tritylhydrazine could serve as a scaffold for the development of new bioactive molecules. nih.gov The reactivity of related compounds like arylhydrazononitriles in the synthesis of azoles also points to the potential for tritylhydrazine to be used as a building block in the synthesis of complex heterocyclic systems. researchgate.net The formation of hydrazide-hydrazone compounds from protected hydrazines is another area that could be explored for the development of novel chemical entities with interesting properties. mdpi.com

Advanced Applications in Macromolecular Assembly and Material Science

The trityl group's ability to direct self-assembly and its utility in polymer chemistry suggest that this compound could find applications in the development of advanced materials.

In the realm of macromolecular assembly, tritylhydrazine can be used as a building block for the synthesis of polymers with well-defined architectures. For instance, polymer-bound trityl hydrazine has been utilized in the solid-phase synthesis of peptides. researchgate.net The synthesis of polymers from hydrazine derivatives can lead to materials with interesting properties, such as flame retardancy. mdpi.com The development of functional polymers from protected hydrazides has also been reported, opening up possibilities for the creation of smart materials that respond to external stimuli. nih.gov

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, can be applied to tritylhydrazine. nih.govrsc.org The bulky trityl group could be exploited to direct the formation of ordered structures, such as hydrogels or micelles, for applications in drug delivery or tissue engineering. nih.gov The self-assembly of peptides and other biomolecules is a well-established field, and the incorporation of tritylhydrazine units could lead to the creation of novel biomaterials with unique properties. researchgate.netnih.gov

| Application Area | Description | Relevant Research |

|---|---|---|

| Polymer Synthesis | As a monomer or functional unit for creating polymers with specific properties like flame retardancy or stimuli-responsiveness. | mdpi.comnih.govmdpi.com |

| Peptide Synthesis | As a solid-phase support for the synthesis of peptides and peptidomimetics. | researchgate.net |

| Supramolecular Chemistry | As a building block for the construction of self-assembling systems for applications in drug delivery and sensing. | nih.govrsc.orgnih.gov |

| Biomaterials | For the development of novel hydrogels and scaffolds for tissue engineering. | researchgate.netnih.gov |

Q & A

Q. What are the standard protocols for synthesizing Tritylhydrazine hydrochloride in laboratory settings?

this compound is typically synthesized by reacting a trityl-substituted amine with hydrazine hydrate in the presence of hydrochloric acid. Key steps include:

- Reagent preparation : Use stoichiometric ratios of trityl-substituted amine, hydrazine hydrate, and HCl (1:1:1 molar ratio) .

- Reaction conditions : Maintain temperatures between 0–5°C during initial mixing to control exothermic reactions, followed by gradual warming to room temperature for 12–24 hours .

- Workup : Precipitate the product by adjusting pH to 2–3 with HCl, followed by vacuum filtration and washing with cold ethanol .

Q. How should this compound be purified and stored to maintain stability?

- Purification : Recrystallize from a mixture of ethanol and water (3:1 v/v) to achieve >95% purity. Monitor purity via HPLC using a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Stability tests indicate <5% decomposition after 6 months under these conditions .

Q. What safety precautions are essential when handling this compound in experimental setups?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .

- Emergency protocols : For skin contact, rinse immediately with 0.1 M sodium bicarbonate; for ingestion, administer activated charcoal and seek medical attention .

- Waste disposal : Neutralize with 10% NaOH before incineration in compliance with local hazardous waste regulations .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound under varying reaction conditions?

- Kinetic control : Use a fractional factorial design to test variables (temperature, pH, solvent polarity). Optimal yields (≥85%) are achieved at pH 2.5–3.0 in aqueous ethanol .

- Impurity mitigation : Introduce a scavenger resin (e.g., trisamine-bound polystyrene) to remove unreacted hydrazine derivatives .

- Scale-up considerations : Maintain stirring rates >500 rpm to ensure homogeneous mixing in large-scale reactions .

Q. How can spectroscopic and chromatographic techniques characterize this compound and identify impurities?

- NMR analysis : NMR (DMSO-d6) shows characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.1 ppm (hydrazine NH) .

- Mass spectrometry : ESI-MS (positive mode) confirms the molecular ion [M+H] at m/z 267.1 (calculated for CHNCl) .

- HPLC-DAD : Detect impurities (e.g., residual hydrazine) using a gradient elution (10–90% acetonitrile in 20 min) with UV detection at 254 nm .

Q. What reaction pathways are accessible to this compound in the synthesis of heterocyclic compounds?

- Oxidation : Forms azo derivatives (e.g., tritylazo compounds) using MnO in dichloromethane, with yields >70% .

- Cyclization : React with β-ketoesters under acidic conditions to synthesize pyrazolidinones, monitored by TLC (R 0.5 in ethyl acetate/hexane) .

- Nucleophilic substitution : Substitute the hydrazine group with aryl halides via Buchwald-Hartwig coupling, using Pd(OAc) and Xantphos as catalysts .

Methodological Notes

- Contradictions in evidence : While synthesis protocols vary slightly in temperature ranges (0–5°C vs. room temperature), these differences reflect scale-dependent optimization .

- Critical parameters : Reaction pH and solvent polarity significantly impact hydrazine stability and product crystallinity .

- Advanced tools : DFT calculations (e.g., Gaussian 16) can model reaction pathways to predict regioselectivity in heterocycle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.